N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and pyrazole intermediates with the ethoxyphenyl carbonyl derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Reduction of Nitro Group: Formation of an amino derivative.
Reduction of Carbonyl Groups: Formation of alcohol derivatives.
Substitution of Ethoxy Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, given the compound’s structural complexity and functional group diversity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined by the specific functional groups and their interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
The unique combination of functional groups in N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, particularly the presence of both an oxadiazole and a pyrazole ring, distinguishes it from similar compounds. This structural complexity may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H21N7O6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[2-[(4-ethoxybenzoyl)amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H21N7O6/c1-3-31-14-6-4-13(5-7-14)17(27)20-8-9-21-18(28)19-22-15(24-32-19)11-25-12(2)10-16(23-25)26(29)30/h4-7,10H,3,8-9,11H2,1-2H3,(H,20,27)(H,21,28) |
InChI Key |
VCFUJPKBFMXZOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C(=CC(=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.